molecular formula C18H14N4O4S B3668598 N-[5-nitro-2-(pyridin-3-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide

N-[5-nitro-2-(pyridin-3-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B3668598
M. Wt: 382.4 g/mol
InChI Key: IOYFSHMYHLESLK-UHFFFAOYSA-N
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Description

N-[5-nitro-2-(pyridin-3-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a nitro group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-nitro-2-(pyridin-3-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the thiophene ring through cyclization reactions. The pyridine moiety is then introduced via a nucleophilic substitution reaction, and the final product is obtained through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-nitro-2-(pyridin-3-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[5-nitro-2-(pyridin-3-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[5-nitro-2-(pyridin-3-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group and pyridine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-nitro-2-(pyridin-3-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

N-[5-nitro-2-(pyridin-3-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S/c23-17(20-11-12-3-1-7-19-10-12)14-6-5-13(22(25)26)9-15(14)21-18(24)16-4-2-8-27-16/h1-10H,11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYFSHMYHLESLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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